tert-Butyl (4-(bromomethyl)phenyl)carbamate
Description
tert-Butyl (4-(bromomethyl)phenyl)carbamate (CAS: 71026-66-9) is a carbamate-protected aromatic compound featuring a bromomethyl (-CH₂Br) substituent on the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The tert-butyloxycarbonyl (Boc) group provides amine protection, while the bromomethyl moiety enables nucleophilic substitution reactions, facilitating the introduction of diverse functional groups .
Properties
IUPAC Name |
tert-butyl N-[4-(bromomethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFFCPRGVVQWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634246 | |
| Record name | tert-Butyl [4-(bromomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239074-27-2 | |
| Record name | tert-Butyl [4-(bromomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)aniline, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (4-(bromomethyl)phenyl)carbamate typically involves the reaction of bromomethylbenzene with tert-butyl carbamate under suitable reaction conditions. A common method includes the use of a base such as sodium hydroxide or sodium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is carried out in reactors with controlled temperature and pressure to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(bromomethyl)phenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like tert-butyl (4-(aminomethyl)phenyl)carbamate.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (4-(bromomethyl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(bromomethyl)phenyl)carbamate involves its reactivity with nucleophiles due to the presence of the bromomethyl group. This reactivity allows it to participate in substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Key Differences
The compound is compared to structurally similar carbamate derivatives, focusing on substituents, synthetic yields, physical properties, and safety profiles.
Table 1: Comparative Analysis of tert-Butyl (4-(bromomethyl)phenyl)carbamate and Analogues
†Inferred from bromophenyl analogue due to structural similarity. ‡Calculated based on molecular formula.
Physical Properties
- The bromophenyl carbamate (CAS 131818-17-2) has a melting point of 103–106°C and a boiling point of 281°C, whereas the hydroxyethyl analogue () is likely a low-melting solid or liquid due to its polar substituent .
Biological Activity
Tert-butyl (4-(bromomethyl)phenyl)carbamate is an organic compound characterized by a tert-butyl group, a bromomethyl substituent on a phenyl ring, and a carbamate functional group. Its molecular formula is with a molar mass of approximately 287.17 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interactions with various biological targets.
The presence of the bromine atom in this compound enhances its reactivity, particularly in nucleophilic substitution reactions. This unique structural feature allows it to serve as a versatile building block in organic synthesis and medicinal chemistry applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of drug design and enzyme inhibition. The compound has been evaluated for its potential application in various therapeutic areas, including neurodegenerative diseases and cancer treatment.
While specific mechanisms of action for this compound are not fully elucidated, studies suggest that it may interact with key enzymes involved in critical biochemical pathways. Notably, it has been reported to inhibit enzymes such as β-secretase and acetylcholinesterase, which are implicated in neurodegenerative conditions like Alzheimer's disease.
Enzyme Inhibition Studies
-
β-Secretase Inhibition :
- This compound has shown potential as an inhibitor of β-secretase, an enzyme crucial for the cleavage of amyloid precursor protein (APP), leading to amyloid beta accumulation associated with Alzheimer's disease. In vitro studies demonstrated that derivatives of this compound could effectively reduce β-secretase activity, suggesting its utility in developing therapeutic agents for Alzheimer's disease.
-
Acetylcholinesterase Inhibition :
- The compound also exhibits inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, providing symptomatic relief in conditions characterized by cholinergic deficits.
Cellular Studies
In cellular models, this compound has been shown to influence cell signaling pathways and gene expression. For instance, it can alter the expression levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α), indicating its potential role in modulating inflammatory responses .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl (4-(2-bromoacetyl)phenyl)carbamate | Contains bromine; similar structure | Inhibits β-secretase and acetylcholinesterase |
| Tert-butyl (4-(2-chloroethoxy)phenyl)carbamate | Chlorine instead of bromine | Less reactive; limited biological studies |
| Tert-butyl (4-(2-iodoethoxy)phenyl)carbamate | Iodine substituent | Similar reactivity; potential applications |
Q & A
Q. What are the standard synthetic routes for tert-Butyl (4-(bromomethyl)phenyl)carbamate, and how is purity ensured post-synthesis?
The compound is typically synthesized via a two-step process: (1) carbamate protection of an aniline derivative using tert-butoxycarbonyl (Boc) reagents (e.g., Boc anhydride) and (2) bromination of the methyl group on the aromatic ring using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions . Post-synthesis, purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol. Purity (>95%) is confirmed by HPLC or LC-MS, with NMR (¹H/¹³C) verifying structural integrity. Key NMR signals include the Boc tert-butyl singlet at ~1.4 ppm and aromatic protons at 7.2–7.4 ppm .
Q. What analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H NMR confirms the Boc group (1.4 ppm, 9H) and bromomethyl protons (4.4–4.6 ppm). Aromatic protons (7.2–7.4 ppm) validate substitution patterns.
- LC-MS : Monitors purity and detects bromine isotope patterns (m/z ≈ 299 [M+H]⁺).
- FT-IR : Confirms carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H bend (~1530 cm⁻¹).
- Melting Point : Consistent with literature (103–106°C) .
Q. How should researchers handle and store this compound to ensure stability?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). The bromomethyl group is moisture-sensitive; use anhydrous solvents (e.g., THF, DCM) for reactions. Avoid strong acids/bases, which hydrolyze the Boc group .
Advanced Research Questions
Q. How can reaction conditions be optimized for bromomethylation of the phenyl ring?
Design of Experiments (DoE) is critical. Key variables include:
- Radical Initiators : Compare AIBN vs. photochemical initiation (λ = 365 nm) for regioselectivity.
- Solvent Polarity : Polar solvents (e.g., CCl₄) favor bromine radical generation.
- Temperature : 60–80°C for AIBN, 25°C for photochemical methods.
Use response surface methodology (RSM) to maximize yield (>85%) and minimize di-brominated byproducts. Monitor via TLC (Rf ≈ 0.5 in hexane/EtOAc 3:1) .
Q. How can contradictory NMR and LC-MS data be resolved during characterization?
Contradictions often arise from:
Q. What strategies elucidate the mechanistic pathway of bromine substitution in this compound?
- Kinetic Isotope Effects (KIE) : Compare rates of bromination for protio vs. deuterated methyl groups.
- Computational Studies : DFT calculations (e.g., Gaussian) model radical intermediates and transition states.
- Trapping Experiments : Add TEMPO to quench bromine radicals; observe suppressed reactivity .
Q. How does steric hindrance from the Boc group influence reactivity in cross-coupling reactions?
The Boc group reduces electrophilicity at the carbamate nitrogen, but the bromomethyl moiety remains reactive in SN2 or Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C for biaryl synthesis. Monitor steric effects via X-ray crystallography of intermediates .
Safety and Compliance
Q. What safety protocols are essential when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
